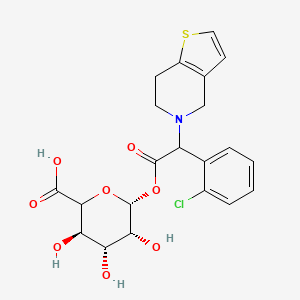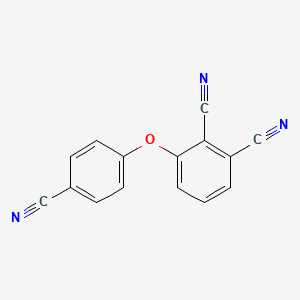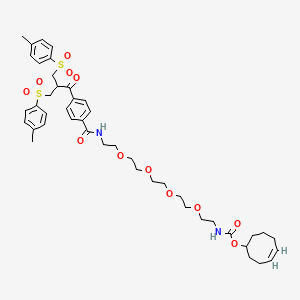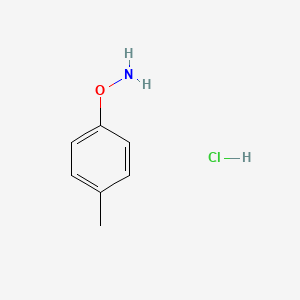
(2'OMe-5'P-A)pG
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2’OMe-5’P-A)pG, also known as 2’-O-Methyl-5’-phosphoryladenosine-3’,5’-guanosine, is a synthetic nucleotide analog. It is primarily used in the field of molecular biology and biochemistry, particularly in the study of mRNA capping and RNA stability. The compound is known for its high purity and stability, making it a valuable tool in various research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2’OMe-5’P-A)pG involves the chemical modification of nucleotides. The process typically starts with the protection of the hydroxyl groups on the ribose sugar, followed by the introduction of the 2’-O-methyl group. The 5’-phosphate group is then added through phosphorylation reactions. The final step involves the coupling of adenosine and guanosine to form the desired compound. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of (2’OMe-5’P-A)pG follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to produce large quantities of the compound. The production is carried out under strict quality control measures to ensure consistency and high purity.
化学反应分析
Types of Reactions
(2’OMe-5’P-A)pG undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the phosphate group or other functional groups in the compound.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule, often to introduce new functional groups or labels.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of 2’-O-methyl-5’-phosphoryladenosine-3’,5’-guanosine oxide, while substitution reactions can introduce fluorescent labels or other functional groups.
科学研究应用
(2’OMe-5’P-A)pG has a wide range of applications in scientific research:
Chemistry: It is used in the study of nucleotide analogs and their chemical properties.
Biology: The compound is used to investigate mRNA capping, RNA stability, and the mechanisms of RNA processing.
Industry: The compound is used in the production of synthetic RNA molecules for research and diagnostic purposes.
作用机制
The mechanism of action of (2’OMe-5’P-A)pG involves its incorporation into RNA molecules. The 2’-O-methyl group provides resistance to nucleolytic degradation, enhancing the stability of the RNA. The 5’-phosphate group plays a crucial role in the capping process, protecting the RNA from exonuclease activity and facilitating its recognition by the cellular machinery. The compound interacts with various molecular targets, including cap-binding proteins and enzymes involved in RNA processing.
相似化合物的比较
Similar Compounds
(2’OMe-5’P-G)pG: Another nucleotide analog with similar applications but different structural features.
(2’OMe-5’P-A)pU: A compound with uridine instead of guanosine, used in similar research applications.
(2’OMe-5’P-A)pC: A cytidine analog with comparable properties and uses.
Uniqueness
(2’OMe-5’P-A)pG is unique due to its specific combination of adenosine and guanosine, providing distinct advantages in terms of stability and functionality. Its high purity and resistance to degradation make it particularly valuable in RNA research and therapeutic development.
属性
分子式 |
C21H28N10O14P2 |
|---|---|
分子量 |
706.5 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-methoxy-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C21H28N10O14P2/c1-40-14-13(8(3-41-46(35,36)37)44-20(14)30-5-26-9-15(22)24-4-25-16(9)30)45-47(38,39)42-2-7-11(32)12(33)19(43-7)31-6-27-10-17(31)28-21(23)29-18(10)34/h4-8,11-14,19-20,32-33H,2-3H2,1H3,(H,38,39)(H2,22,24,25)(H2,35,36,37)(H3,23,28,29,34)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1 |
InChI 键 |
XQBFQZRTNDQTOK-XPWFQUROSA-N |
手性 SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)O)O |
规范 SMILES |
COC1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-Chloro-2-fluorophenyl)methoxy]-6-(1,2,3,6-tetrahydropyridin-4-yl)pyridine;hydrochloride](/img/structure/B13710564.png)





![1-(2,2-Difluoroethyl)-3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13710596.png)







